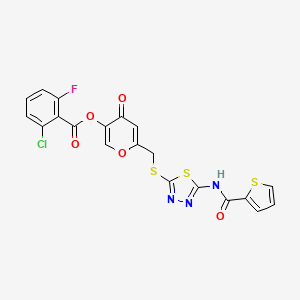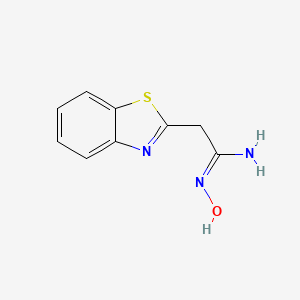
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide, also known as ITQ-29, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ITQ-29 is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
Scientific Research Applications
Organic Synthesis
Research in organic synthesis often involves the development of novel methods for constructing complex molecules. For instance, the synthesis of tetrahydroquinoline derivatives is a topic of interest due to their relevance in pharmaceuticals and materials science. A study describes the facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation, showcasing a high-yielding method for constructing tetrahydroquinoline structures from readily available precursors (King, 2007). This example illustrates the broader context of synthetic chemistry's role in enabling the production of complex organic molecules, which could encompass compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide.
Pharmaceutical Applications
In the pharmaceutical domain, the structural motifs present in this compound are often explored for their potential biological activities. For example, quinoline and tetrahydroquinoline derivatives have been studied for their antimalarial, anticancer, and antimicrobial properties. A study on the effect of quinolinyl acrylate derivatives on prostate cancer both in vitro and in vivo demonstrates the potential of quinoline derivatives as antitumor agents, highlighting the relevance of similar compounds in therapeutic contexts (Rodrigues et al., 2012).
Material Science
Compounds with the tetrahydroquinoline core are also of interest in material science for their optical and electronic properties. The synthesis and characterization of heterocyclic compounds, including tetrahydroquinolines, are crucial for developing new materials with potential applications in electronics, photonics, and as sensors. Studies focusing on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shed light on how these compounds can form complexes with enhanced fluorescence emission, which could be leveraged in sensor technologies or as fluorescent markers (Karmakar et al., 2007).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-6-8-17-10-11-18(13-19(17)24)23-21(25)14-27-20-9-5-4-7-16(20)3/h4-5,7,9-11,13,15H,6,8,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXEGXOEKFWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

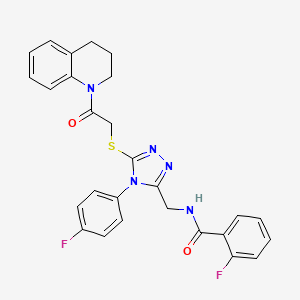

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)
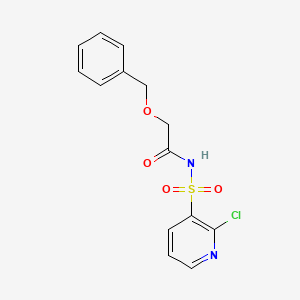

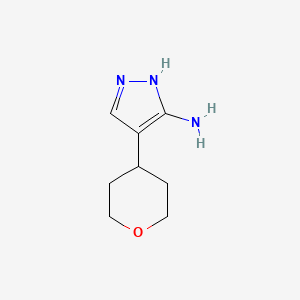
![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
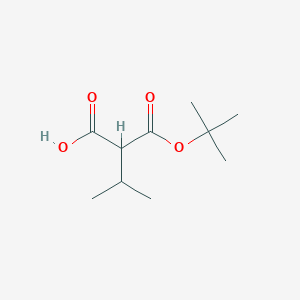
![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)
